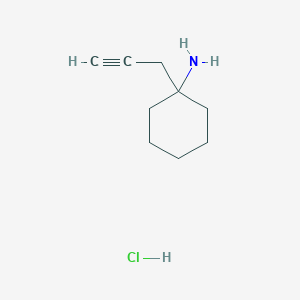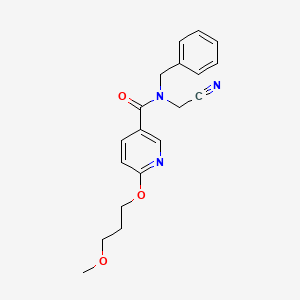![molecular formula C17H10F3N3O3S B2714512 N-[4-(4-硝基苯基)-1,3-噻二唑-2-基]-3-(三氟甲基)苯甲酰胺 CAS No. 325980-95-8](/img/structure/B2714512.png)
N-[4-(4-硝基苯基)-1,3-噻二唑-2-基]-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide”, involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of the trifluoromethyl (TFM, -CF3) group is also a notable feature of this compound .科学研究应用
肿瘤缺氧标记物的合成与评估
研究人员合成了新型基于硝基咪唑的硫代黄素-T衍生物,包括与N-[4-(4-硝基苯基)-1,3-噻唑-2-基]-3-(三氟甲基)苯甲酰胺结构相似的化合物,以评估它们作为肿瘤缺氧标记物。这些化合物在缺氧肿瘤细胞中表现出选择性积累,并在动物模型中表现出有希望的生物分布和肿瘤-组织比率,表明它们作为识别缺氧肿瘤组织的标记物的潜力(Li, Chu, Liu, & Wang, 2005)。
抗菌和抗增殖活性
对N-(取代苯基)-2/4-(1H-吲哚-3-基偶氮)-苯甲酰胺的研究,它们与N-[4-(4-硝基苯基)-1,3-噻唑-2-基]-3-(三氟甲基)苯甲酰胺共享核心结构基序,显示出显着的体外抗菌和抗真菌活性。此外,一些化合物对各种癌细胞系表现出有效的抗增殖活性,表明该化学骨架在开发新型抗菌剂和抗癌剂中的效用(Kumar et al., 2012)。
Eu(III)和Tb(III)配合物的发光敏化
已经研究了噻吩基衍生的硝基苯甲酸配体敏化Eu(III)和Tb(III)发光的能力。这些研究有助于理解如何使用此类化合物来开发具有在传感和成像技术中潜在应用的发光材料(Viswanathan & Bettencourt-Dias, 2006)。
高折射率聚酰胺的开发
研究集中在通过引入硝基、噻唑环和硫醚键来开发高折射率聚酰胺,类似于N-[4-(4-硝基苯基)-1,3-噻唑-2-基]-3-(三氟甲基)苯甲酰胺的结构特征。这些材料表现出优异的可溶性、耐热性和透明性,以及高折射率,使其适用于高级光学应用(Javadi et al., 2015)。
脑缺血标记物
基于硝基咪唑的硫代黄素-T衍生物在结构上与N-[4-(4-硝基苯基)-1,3-噻唑-2-基]-3-(三氟甲基)苯甲酰胺相关,已进行放射性碘化并评估为潜在的脑缺血标记物。这些化合物在动物模型中显示出在脑缺血组织中的特异性定位,表明它们在无创识别和表征脑缺血中的效用(Chu, Li, Liu, & Wang, 2007)。
作用机制
Target of Action
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a derivative of 1,3,4-thiadiazole Similar compounds have been found to exhibit antimicrobial properties .
Mode of Action
It is known that similar compounds interact with their targets, leading to their antimicrobial effects .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial properties, suggesting they may affect pathways related to microbial growth and survival .
Result of Action
Similar compounds have been found to exhibit antimicrobial properties .
生化分析
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is not well established. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar thiazole derivatives suggest that these compounds may have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide at different dosages in animal models have not been reported. Studies on similar thiazole derivatives have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is not well known. Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-3-1-2-11(8-12)15(24)22-16-21-14(9-27-16)10-4-6-13(7-5-10)23(25)26/h1-9H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFATRAZKWUPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2714435.png)
![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)


![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714439.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)
